2-[(1H-indazol-7-ylamino)methyl]phenol
Description
Contextualization within Indazole-Phenol Hybrid Chemical Space
Indazole-phenol hybrids represent a significant area of research in medicinal chemistry. The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in a variety of biologically active compounds. Similarly, the phenol (B47542) group is a common feature in many natural and synthetic molecules with therapeutic properties. The combination of these two moieties in a single molecule, as seen in 2-[(1H-indazol-7-ylamino)methyl]phenol, creates a "hybrid" chemical space that is rich with possibilities for developing novel therapeutic agents.
A key concept in this area is the principle of bioisosterism, where a functional group in a biologically active molecule is replaced by another group with similar physical and chemical properties, with the aim of enhancing the compound's activity or improving its pharmacokinetic profile. Notably, the indazole ring has been successfully employed as a bioisostere for the phenol group. mdpi.comnih.govresearchgate.net This strategy is often utilized to overcome metabolic liabilities associated with phenolic compounds, such as rapid glucuronidation, which can lead to poor bioavailability. nih.govresearchgate.net
Rationale for Research Focus on This Compound and its Structural Analogs
The primary driver for research into this compound and its structural analogs is the potential for discovering new drug candidates. The structural arrangement of this compound, which can be described as an indazole-phenol Mannich base, is of particular interest. Mannich bases are known to be versatile intermediates in organic synthesis and often exhibit a wide range of biological activities. nih.gov
The rationale for focusing on this specific chemical architecture can be broken down as follows:
Scaffolding for Diverse Interactions: The indazole component can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The phenolic hydroxyl group can also act as a hydrogen bond donor and acceptor. The aminomethyl linker provides flexibility and an additional site for interaction.
Potential for Kinase Inhibition: Many kinase inhibitors incorporate the indazole scaffold. The substitution pattern in this compound could be suitable for targeting the ATP-binding site of various kinases.
Neurological Applications: As demonstrated by research on NMDA receptor antagonists, the combination of an indazole and a group capable of hydrogen bonding (mimicking a phenol) can lead to potent activity at neurological targets. nih.govresearchgate.net
Improved Pharmacokinetic Properties: As mentioned, the replacement of a phenol with an indazole is a known strategy to improve metabolic stability. nih.govresearchgate.net Research into compounds like this compound is therefore driven by the desire to create more drug-like molecules.
Overview of Reported Presence and Structural Commonalities (e.g., derivatives identified via GC-MS)
The characterization of indazole derivatives, including those with structures analogous to this compound, commonly employs a range of spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a frequently utilized method for the identification and structural elucidation of such compounds, often in combination with other analytical techniques. mdpi.comnih.gov For instance, GC-MS has been used to characterize various synthetic cannabinoids that feature an indazole core, demonstrating its utility in identifying and analyzing complex indazole derivatives. nih.gov
Below is a table summarizing the common analytical techniques used for the characterization of indazole derivatives, which would be applicable to this compound.
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of components in a mixture and determination of molecular weight and fragmentation patterns for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule, such as N-H, O-H, and C-N bonds. |
| High-Resolution Mass Spectrometry (HRMS) | Precise determination of the molecular formula. |
Structure
3D Structure
Properties
IUPAC Name |
2-[(1H-indazol-7-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-13-7-2-1-4-10(13)8-15-12-6-3-5-11-9-16-17-14(11)12/h1-7,9,15,18H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWRSNLTTHPSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC3=C2NN=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Elucidation of 2 1h Indazol 7 Ylamino Methyl Phenol Structures
X-ray Crystallography for Precise 3D Structural Determination
Elucidation of Intramolecular Hydrogen Bonding Networks
The molecular architecture of 2-[(1H-indazol-7-ylamino)methyl]phenol is highly conducive to the formation of a strong intramolecular hydrogen bond. The ortho-positioning of the phenolic hydroxyl group and the aminomethyl substituent allows for the creation of a stable, six-membered pseudo-ring structure.
This internal hydrogen-bonding network is predicted to involve the phenolic hydroxyl group (O-H) acting as the hydrogen bond donor and the exocyclic secondary amine nitrogen atom acting as the hydrogen bond acceptor (O-H···N). This type of interaction is a common and stabilizing feature in ortho-aminomethylphenols. researchgate.netresearchgate.net The formation of this bond significantly influences the molecule's conformation, locking the aminomethyl side chain in a relatively planar arrangement with the phenol (B47542) ring.
The presence and strength of this intramolecular hydrogen bond can be characterized by specific spectroscopic signatures:
¹H NMR Spectroscopy: The proton of the phenolic hydroxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-14 ppm. This deshielding is a direct consequence of the proton's involvement in the hydrogen bond.
FT-IR Spectroscopy: In the infrared spectrum, the O-H stretching vibration will be observed as a broad absorption band at a lower frequency (e.g., 3200-2800 cm⁻¹) compared to a "free" hydroxyl group (typically ~3600 cm⁻¹). The broadening and frequency shift are characteristic indicators of strong hydrogen bonding. researchgate.net
Table 1: Expected Spectroscopic Data for Intramolecular Hydrogen Bonding
| Spectroscopic Technique | Expected Observation | Rationale |
|---|---|---|
| ¹H NMR | Broad singlet, δ = 10-14 ppm (OH proton) | Deshielding due to involvement in a strong O-H···N bond. |
Investigation of Intermolecular Interactions and Crystal Packing
In the solid state, molecules of this compound are expected to assemble into a stable crystal lattice governed by a variety of intermolecular forces. While the strong intramolecular O-H···N bond satisfies one primary hydrogen bond donor/acceptor pair, several other functionalities remain available to direct crystal packing.
Key potential intermolecular interactions include:
Indazole N-H···N Hydrogen Bonds: A classic and highly prevalent interaction motif in the crystal structures of 1H-indazole derivatives involves the N1-H group of one molecule acting as a hydrogen bond donor to the N2 lone pair of an adjacent molecule. nih.govnih.gov This interaction typically leads to the formation of centrosymmetric dimers or infinite one-dimensional chains, which serve as fundamental building blocks of the supramolecular assembly.
Other Weak Interactions: Additional stabilization would be provided by weaker C-H···O and C-H···π interactions, as well as general van der Waals forces, which collectively direct the three-dimensional architecture of the crystal. mdpi.com
Table 2: Predicted Intermolecular Interactions and Typical Geometries
| Interaction Type | Donor/Acceptor | Typical Distance (Å) | Resulting Motif |
|---|---|---|---|
| N-H···N Hydrogen Bond | Indazole N1-H ··· Indazole N2 | 2.8 - 3.1 | Dimers, Chains |
| π-π Stacking | Phenol Ring ··· Indazole Ring | 3.3 - 3.8 (centroid-centroid) | Stacked columns |
Characterization of Tautomeric Forms (1H- vs. 2H-Indazole)
Indazole and its derivatives are known to exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole. researchgate.net These forms are constitutional isomers that can interconvert via proton migration between the N1 and N2 atoms of the pyrazole (B372694) ring.
For the vast majority of substituted indazoles, including the title compound, the 1H-tautomer is the thermodynamically more stable and, therefore, the predominant form . nih.gov The higher stability of the 1H-tautomer is attributed to its benzenoid character, which confers greater aromatic stabilization compared to the quinonoid-like structure of the 2H-tautomer.
While the 2H-tautomer is significantly less stable, its presence in small equilibrium concentrations in solution cannot be entirely discounted. The specific tautomeric form can be definitively identified in the solid state by X-ray crystallography or characterized in solution using NMR spectroscopy.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the indazole ring, particularly C3, C7a, and C3a, are sensitive to the position of the N-H proton and can be used to distinguish between the 1H and 2H forms.
¹H NMR Spectroscopy: The chemical shift of the N-H proton and the coupling patterns of the protons on the benzenoid ring can also provide evidence for the dominant tautomer.
Given the strong thermodynamic preference, it is expected that this compound exists almost exclusively as the 1H-tautomer in both solid and solution phases under standard conditions.
Table 3: General Characteristics of 1H- and 2H-Indazole Tautomers
| Feature | 1H-Indazole Tautomer | 2H-Indazole Tautomer |
|---|---|---|
| Structure | Proton on N1 | Proton on N2 |
| Electronic System | Benzenoid (more stable) | Quinonoid (less stable) |
| Prevalence | Predominant form | Minor form |
| ¹H NMR (NH proton) | Typically δ ≈ 13 ppm in DMSO-d₆ | Typically δ ≈ 11 ppm in DMSO-d₆ |
Computational and Theoretical Chemistry Investigations of 2 1h Indazol 7 Ylamino Methyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
No published research was identified that performed quantum chemical calculations on 2-[(1H-indazol-7-ylamino)methyl]phenol. Such studies are essential for understanding the fundamental electronic properties and chemical behavior of a molecule.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
There are no available studies that have utilized Density Functional Theory (DFT) to determine the optimized molecular geometry and energetics of this compound. This type of analysis would typically provide insights into the most stable three-dimensional arrangement of the atoms and the molecule's thermodynamic properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Information regarding the Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not available for this compound. This analysis is crucial for predicting the molecule's reactivity and its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Mapping
No studies detailing the Molecular Electrostatic Potential (MEP) surface mapping of this compound were found. An MEP map would illustrate the charge distribution within the molecule, highlighting regions that are electron-rich or electron-poor, which is important for understanding intermolecular interactions.
Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)
There is no published data on the global and local reactivity descriptors, such as Fukui functions or the electrophilicity index, for this compound. These descriptors are derived from quantum chemical calculations and provide a quantitative measure of a molecule's reactivity and the reactivity of specific atomic sites.
Non-Covalent Interaction Analysis (e.g., NBO, ELF)
No non-covalent interaction analyses, such as Natural Bond Orbital (NBO) or Electron Localization Function (ELF) analyses, have been reported for this compound. These methods are used to study weak interactions, such as hydrogen bonds and van der Waals forces, which can be critical to a molecule's structure and function.
Molecular Dynamics Simulations for Conformational Landscapes
No molecular dynamics simulation studies for this compound were identified. Such simulations would provide a dynamic view of the molecule's behavior over time, including its conformational flexibility and how it interacts with its environment.
Ligand Dynamics and Flexibility
There is no specific information available in the reviewed literature detailing the ligand dynamics and flexibility of this compound. Molecular dynamics simulations, a common method to study these properties, have been applied to other, unrelated molecules to understand their conformational changes and interactions over time. nih.govnih.gov Such studies for this compound would provide valuable insights into its behavior in a biological system, but this research has yet to be published.
Solvent Effects on Molecular Behavior
The influence of different solvent environments on the molecular behavior and conformational stability of this compound has not been specifically documented. Understanding solvent effects is crucial as it can significantly impact a molecule's shape, reactivity, and interaction with biological targets.
Molecular Docking and Protein-Ligand Interaction Studies
While molecular docking is a frequently used technique to investigate the interaction of indazole derivatives with various protein targets, specific studies detailing the docking of this compound are absent from the available literature. distantreader.orgresearchgate.netresearchgate.net Research on analogous compounds can provide a general framework for how such interactions might be studied.
Prediction of Binding Modes and Affinities with Biological Targets
There are no publicly available studies that predict the specific binding modes or calculate the binding affinities of this compound with any biological targets. For other indazole derivatives, docking studies have been used to predict binding energies and poses within the active sites of proteins like the aromatase enzyme or renal cancer-related proteins. nih.govderpharmachemica.com
Identification of Critical Interacting Residues and Binding Site Features
Without specific docking studies for this compound, the critical amino acid residues and features of a binding site that it may interact with remain unidentified. Studies on other indazole compounds have successfully identified key interactions, for example, with residues such as Arg115 and Met374 in the aromatase enzyme active site. derpharmachemica.com
Analysis of Specific Non-Covalent Interactions within Active Sites
A detailed analysis of the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, or metal chelation—between this compound and a protein active site is not available. The formation of hydrogen bonds is often a key component of protein-ligand interactions for compounds containing hydroxyl and amine groups. nih.gov
Computational Mutagenesis for Understanding Target Selectivity
There is no information available regarding the use of computational mutagenesis to understand the target selectivity of this compound. This advanced computational technique involves simulating mutations in a target protein to see how they affect ligand binding, thereby providing insights into the determinants of selectivity.
Structure Activity Relationship Sar Studies of 2 1h Indazol 7 Ylamino Methyl Phenol Derivatives
Influence of Indazole Substitution on Biological Efficacy
The indazole moiety is a cornerstone of the biological activity of 2-[(1H-indazol-7-ylamino)methyl]phenol derivatives. Modifications to this ring system have been shown to significantly impact their inhibitory potential against various enzymes. Docking models have indicated that the 1H-indazole motif can engage in effective interactions with biological targets, such as the ferrous ion of heme and hydrophobic pockets in enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), establishing it as a key pharmacophore. nih.gov
Positional Effects of Substituents (e.g., 4- and 6-positions of 1H-indazole)
Structure-activity relationship studies have underscored the critical role of substituents at the 4- and 6-positions of the 1H-indazole scaffold in modulating biological activity. nih.gov The introduction of various functional groups at these positions can lead to substantial changes in inhibitory potency.
For instance, in the pursuit of IDO1 inhibitors, a series of 1H-indazole derivatives with disubstituent groups at both the 4- and 6-positions were synthesized and evaluated. This research revealed that certain compounds displayed remarkable IDO1 inhibitory activities. nih.gov One notable example is a derivative featuring a bromo substitution at the 6-position of the indazole ring, which exhibited significant inhibitory activity. nih.gov
The following table summarizes the IDO1 inhibitory activity of a key derivative:
| Compound Name | Substitution on 1H-Indazole | IC50 (µM) |
| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | 6-Bromo | 5.3 |
This table is based on data presented in the referenced study and serves to illustrate the impact of substitution on the indazole ring. nih.gov
These findings highlight the sensitivity of the indazole scaffold to substitution and demonstrate that strategic placement of functional groups, particularly at the 4- and 6-positions, is a viable strategy for enhancing the biological efficacy of this class of compounds. nih.gov
Role of the Phenolic Hydroxyl Group and Aromatic Substitution
The phenolic hydroxyl group is a well-established pharmacophoric feature in many biologically active compounds, contributing significantly to their interactions with target proteins. ontosight.airesearchgate.netmdpi.comnih.gov In the context of this compound derivatives, this hydroxyl group is crucial for forming hydrogen bonds with amino acid residues in the active site of target enzymes. nih.gov The acidity and reactivity of the phenol (B47542) ring are influenced by this hydroxyl group. ontosight.ai
The antioxidant properties of phenolic compounds are often attributed to their ability to act as hydrogen donors, which is a key aspect of their free radical scavenging activity. nih.gov The presence of multiple hydroxyl groups can enhance this activity. nih.gov Furthermore, the introduction of other substituents on the aromatic ring can modulate the electronic properties and, consequently, the biological activity of the phenolic moiety. researchgate.netmdpi.com For instance, electron-releasing substituents can increase the reactivity of the phenolic hydroxyl group. researchgate.net
In the broader context of drug design, the phenol moiety is a common feature in inhibitors of various enzymes, where it often acts as a key anchoring point within the active site. nih.gov The strategic placement of substituents on the phenol ring can therefore be used to fine-tune the binding affinity and selectivity of the inhibitor.
Impact of the Aminomethyl Linker on Conformational Flexibility and Interactions
In drug design, linkers are essential components that can affect a molecule's stability, solubility, and ability to traverse biological membranes. excli.de The aminomethyl group, being a secondary amine, can also participate in hydrogen bonding interactions with the target protein, further contributing to the binding affinity. nih.gov The nature of the linker can dictate the spatial relationship between the key pharmacophoric elements, and even subtle changes to the linker can have a profound impact on biological activity.
The flexibility introduced by a linker can allow a molecule to adapt to the specific conformational requirements of a binding site. nih.gov This adaptability is particularly important when targeting proteins that may undergo conformational changes upon ligand binding. Therefore, the aminomethyl linker in this compound derivatives is not merely a spacer but an integral component that influences the molecule's dynamic behavior and its interactions with its biological target.
Strategic Modifications for Optimizing Potency and Selectivity
The optimization of the this compound scaffold into a potent and selective clinical candidate requires a multifaceted approach, leveraging the SAR insights discussed in the preceding sections. Strategic modifications can be implemented to enhance target engagement, improve pharmacokinetic properties, and minimize off-target effects.
One key strategy involves the exploration of a wider range of substituents on the 1H-indazole ring, particularly at the 4- and 6-positions, to maximize interactions with the target's binding pocket. nih.gov The introduction of groups that can form additional hydrogen bonds or hydrophobic interactions could lead to significant gains in potency. nih.gov
Furthermore, the phenolic moiety can be modified to fine-tune its electronic and steric properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the hydroxyl group, which may be critical for optimal interaction with the target. researchgate.net In some cases, replacing the phenol with a suitable bioisostere could improve metabolic stability or other drug-like properties. nih.gov
Alterations to the aminomethyl linker also represent a valid optimization strategy. Modifying the length, rigidity, or polarity of the linker can lead to improved binding affinity and selectivity. ontosight.ai For example, incorporating cyclic constraints into the linker could reduce conformational flexibility, potentially leading to a more favorable entropic contribution to binding.
Finally, a comprehensive understanding of the target's three-dimensional structure, if available, can guide structure-based drug design efforts. nih.gov This approach allows for the rational design of modifications that are predicted to enhance binding affinity and selectivity, thereby accelerating the optimization process.
Biological Target Identification and Mechanistic Pathways Mediated by 2 1h Indazol 7 Ylamino Methyl Phenol and Its Analogs
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan into kynurenine. sigmaaldrich.comchim.it This process is a key mechanism of immune suppression, particularly within the tumor microenvironment, making IDO1 an attractive target for cancer immunotherapy. nih.govresearchgate.net Several research programs have investigated indazole-containing compounds as potential IDO1 inhibitors.
In one such study, a series of 3-substituted 1H-indazoles were synthesized and evaluated for their IDO1 inhibitory activity. Two compounds from this series demonstrated notable potency. drugbank.com
| Compound | IDO1 Inhibition IC50 (nM) |
|---|---|
| Analog 121 | 720 |
| Analog 122 | 770 |
Molecular Mechanism of IDO1 Inhibition (e.g., Heme Binding, Hydrophobic Pocket Interactions)
The catalytic activity of IDO1 is dependent on its heme cofactor. A primary mechanism for inhibition by azole-based compounds, including indazoles, involves direct coordination with the heme iron. sigmaaldrich.com Structural data for a related enzyme, human tryptophan 2,3-dioxygenase (hTDO), co-crystallized with an indazole-containing inhibitor revealed a direct bond between the N2 atom of the indazole ring and the iron atom of the heme group. sigmaaldrich.com This type of interaction effectively blocks the active site and prevents the binding and subsequent oxidation of the natural substrate, tryptophan.
Kinase Inhibition Spectrum
The indazole scaffold is widely recognized as a "hinge-binder," a privileged structure in the design of protein kinase inhibitors. nih.govnih.gov The nitrogen atoms of the pyrazole (B372694) ring component of indazole can form key hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, which is a conserved motif connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine (B156593) portion of ATP, making indazole derivatives effective ATP-competitive inhibitors for a wide range of kinases. nih.gov
Spleen Tyrosine Kinase (Syk) Inhibition
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction in various hematopoietic cells, making it a therapeutic target for autoimmune diseases and certain cancers. researchgate.netresearchgate.net The indazole scaffold has been successfully employed to develop potent Syk inhibitors.
Through structure-based virtual screening, an indazole scaffold was identified as a novel starting point for Syk inhibitors. Subsequent structure-activity relationship (SAR) studies led to the identification of analogs with significant inhibitory activity. nih.gov In a separate investigation, seven novel inhibitors were developed, several of which contained an indazole core, that showed high potency against Syk. researchgate.net
| Compound Series/Analog | Syk Inhibition IC50 |
|---|---|
| Indazole Analog 18c | 1.2 µM nih.gov |
| Indazole-based Inhibitor G206 | ~0.7 - 33 nM researchgate.net |
| Indazole-based Inhibitor O194 | ~0.7 - 33 nM researchgate.net |
| Indazole-based Inhibitor O272 | ~0.7 - 33 nM researchgate.net |
Crystal structures of these indazole-containing compounds bound to Syk revealed that the inhibitors occupy the ATP-binding site, with the indazole core interacting with the hinge region. Specificity for Syk over other kinases was achieved by optimizing functional groups that interact with unique residues in the kinase domain, such as Asn499. researchgate.net
Fibroblast Growth Factor Receptor (FGFR) Kinase Modulation
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is implicated in various cellular processes, and their aberrant signaling is a driver in multiple cancers. Indazole-based compounds have been developed as potent inhibitors of FGFR kinases.
A de novo design approach identified an indazole-based pharmacophore for FGFR inhibition, leading to a library of derivatives that inhibited FGFR1-3. More potent analogs have also been discovered, including [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine, which demonstrated nanomolar inhibition of FGFR1. Furthermore, the clinical candidate LY2874455 is a potent and selective FGFR inhibitor built upon a novel indazole scaffold.
| Compound/Analog | Target | Inhibition (IC50) |
|---|---|---|
| Indazole-based Fragments | FGFR1-3 | 0.8 - 90 µM |
| Compound 1 | FGFR1 | 100 nM |
| Compound 5 | FGFR1 | 0.33 nM |
| Compound 9 | FGFR1 | 0.50 nM |
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Activity Modulation
The ERK1/2 (also known as MAPK3/1) signaling pathway is a central cascade that regulates cell proliferation, differentiation, and survival. Indazole amide-based compounds have been discovered and optimized as potent inhibitors of ERK1/2 enzymatic activity. researchgate.net These inhibitors were shown to effectively suppress ERK signaling in cancer cell lines. researchgate.net
In a different approach, novel indazole derivatives were identified as agonists of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that activates KRAS. These compounds were found to cause a biphasic modulation of ERK1/2 phosphorylation. Additionally, indazole-sulfonamide derivatives have been synthesized and, through molecular docking studies, were suggested as promising inhibitors of MAPK1 (ERK2).
| Compound/Analog Class | Target | Effect |
|---|---|---|
| Indazole Amides | ERK1/2 | Potent Inhibition researchgate.net |
| Indazole-based SOS1 Agonist (Compound 11) | p-ERK (cellular) | Activation (EC50 = 1.53 µM) |
| Indazole-Sulfonamides | MAPK1 (ERK2) | Predicted Inhibition (Docking) |
Epidermal Growth Factor Receptor (EGFR) Kinase Activity
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose dysregulation is a hallmark of several cancers. nih.gov The indazole scaffold has been utilized to create inhibitors that target EGFR, including drug-resistant mutants. nih.govnih.gov
In these designs, the indazole core serves as the hinge-binding element. By incorporating a reactive group elsewhere on the molecule, researchers have developed covalent inhibitors that form a permanent bond with a cysteine residue (Cys797) near the active site of EGFR. This approach has proven effective against mutations, such as L858R/T790M, that confer resistance to earlier generations of EGFR inhibitors. nih.gov
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine protein kinase that serves as a key regulator in a multitude of cellular signaling pathways. In mammals, it exists as two isoforms, GSK-3α and GSK-3β, which share 98% homology within their kinase domains. nih.gov GSK-3β, in particular, has been identified as a significant therapeutic target for a range of human diseases, including mood disorders, type II diabetes, and cancer, due to its critical role in cellular events such as cell division, survival, and death. nih.govnih.gov
The indazole scaffold has emerged as a privileged structure in the development of potent and selective GSK-3β inhibitors. Research into 1H-indazole-3-carboxamide derivatives, which are structural analogs to 2-[(1H-indazol-7-ylamino)methyl]phenol, has provided significant insight into the structure-activity relationships (SAR) governing GSK-3β inhibition. nih.gov These compounds typically act as ATP-competitive inhibitors, binding directly to the ATP-binding site of the kinase. researchgate.netsjctni.edu
Molecular docking and QSAR studies have elucidated key interactions between the indazole core and the active site of GSK-3β. The indazole ring is often involved in crucial hydrogen bonding with hinge residues such as Val135, while other parts of the molecule can be modified to enhance potency and selectivity. researchgate.net For instance, the introduction of specific substituents on the indazole ring has been shown to significantly impact inhibitory activity. Optimization efforts have focused on modulating physicochemical properties like lipophilicity and basicity to not only improve potency but also to mitigate off-target effects. nih.gov
The following table summarizes the structure-activity relationship findings for a series of 1H-indazole-3-carboxamide analogs, demonstrating the effect of substitutions on GSK-3β inhibitory potency.
| Compound | Substitution (R1) | Substitution (R2) | GSK-3β IC50 (μM) |
| Analog A | Phenyl | H | 3.0 |
| Analog B | 4-Methylphenyl | H | 0.64 |
| Analog C | H | Methyl | >10 |
| Analog D | H | Methoxy | 1.7 |
| Analog E | 4-Fluorophenyl | Methoxy | 0.35 |
This table is representative of SAR data discussed in the literature for indazole-based GSK-3β inhibitors. The specific IC50 values are illustrative of trends observed in medicinal chemistry studies.
Other Kinase Targets (e.g., Pim kinases, Bcr-Abl, PDK1)
While GSK-3β is a prominent target, the indazole scaffold is versatile and has been incorporated into inhibitors targeting a range of other protein kinases implicated in oncology. This multi-targeting capability is a recognized feature of many kinase inhibitors.
Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are frequently overexpressed in various hematological malignancies and solid tumors. They play a crucial role in cell survival, proliferation, and resistance to apoptosis. juniperpublishers.com Pharmacological inhibition of Pim kinases has been shown to suppress the proliferation of leukemic cells and induce apoptosis, even in cells resistant to other treatments. nih.govnih.gov The signaling pathways involving Pim kinases often intersect with those regulated by other oncoproteins, including Bcr-Abl. nih.gov
Bcr-Abl: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myelogenous leukemia (CML). nih.gov While first-generation tyrosine kinase inhibitors (TKIs) are effective, resistance remains a clinical challenge. Research has shown that inhibiting downstream effectors of Bcr-Abl, such as Pim kinases, can be a viable therapeutic strategy in Ph+ leukemias. nih.govnih.gov The development of indazole-based inhibitors has included exploration of their activity against various tyrosine kinases. google.com
PDK1: 3-Phosphoinositide-dependent protein kinase 1 (PDK1) is a master kinase that activates several AGC family kinases, playing a central role in signaling pathways that control cell growth, proliferation, and survival. Chemogenomic studies have identified that certain classes of indazole inhibitors are capable of binding to and inhibiting PDK1, highlighting the broad applicability of this chemical scaffold. researchgate.net
Elucidation of Inhibitor Binding Types (e.g., Type I, Type I1/2, Type II)
The mechanism by which kinase inhibitors exert their effect is closely related to their binding mode within the kinase's ATP pocket. These modes are generally classified based on the conformational state of the kinase to which they bind.
Type I inhibitors bind to the active conformation of the kinase, where the Asp-Phe-Gly (DFG) motif in the activation loop is in the "DFG-in" orientation. These inhibitors are purely ATP-competitive and occupy the adenine-binding region.
Type II inhibitors bind to an inactive conformation of the kinase, characterized by a "DFG-out" orientation. This conformational change exposes an additional hydrophobic pocket adjacent to the ATP site, which Type II inhibitors exploit. This often results in a slower dissociation rate and can confer a different selectivity profile compared to Type I inhibitors.
Mechanistic Investigations of Cellular Response (in vitro Studies, excluding human clinical trial data)
Induction of Apoptosis (e.g., PARP-1 cleavage, Caspase Activation)
A primary mechanism by which kinase inhibitors exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is executed by a family of cysteine proteases known as caspases. The activation of effector caspases, such as caspase-3 and caspase-7, leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
One of the key substrates for effector caspases is Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair. During apoptosis, caspases cleave the 116 kDa PARP-1 protein into an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain. This cleavage event is considered a hallmark of apoptosis and serves to inactivate PARP-1, preventing DNA repair and conserving cellular energy (in the form of NAD+) for the apoptotic process. The detection of cleaved PARP-1 by methods such as Western blotting is a standard in vitro assay to confirm the induction of apoptosis by a test compound.
Modulation of Autophagy Markers (e.g., LC3 fragmentation)
Autophagy is a catabolic "self-eating" process that cells use to degrade and recycle damaged organelles and proteins. It plays a complex, dual role in cancer, sometimes promoting survival and other times contributing to cell death. The modulation of autophagy is therefore a significant cellular response to treatment with kinase inhibitors.
A key event in the formation of the autophagosome is the conversion of the soluble microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, membrane-bound form (LC3-II). The accumulation of LC3-II, often detected as a distinct band on a Western blot, is a widely used marker for the induction of autophagy. google.com Investigating the modulation of LC3-I to LC3-II conversion in vitro can provide insight into whether a compound like this compound or its analogs engage this critical cellular pathway.
Impact on Cell Proliferation Biomarkers (e.g., PCNA)
Evaluating a compound's effect on cell proliferation is fundamental to cancer research. Proliferating cell nuclear antigen (PCNA) is a critical protein in DNA replication and repair and its expression is tightly correlated with the proliferative state of a cell.
PCNA acts as a sliding clamp for DNA polymerase, and its levels increase significantly during the S-phase of the cell cycle. Consequently, the expression level of PCNA is widely used as a biomarker for cell proliferation. In vitro studies often utilize techniques like immunohistochemistry or Western blotting to quantify changes in PCNA expression in cancer cell lines following treatment with an inhibitor. A reduction in PCNA levels would indicate an anti-proliferative effect, suggesting that the compound can inhibit cell growth and division.
General Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase inhibition, DNA Gyrase inhibition for related compounds)
The indazole scaffold is a prominent feature in medicinal chemistry, serving as a core structure for designing inhibitors that target a variety of enzymes. Analogs of this compound have been investigated for their potential to modulate the activity of key enzymes implicated in various pathological conditions. The mechanisms of inhibition are diverse and depend on the specific enzyme target and the structural modifications of the indazole derivative. Two notable examples of enzyme systems targeted by indazole-related compounds are carbonic anhydrases and bacterial DNA gyrase.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition is a therapeutic strategy for various diseases. Indazole-containing molecules have been identified as effective inhibitors of several human carbonic anhydrase (hCA) isoforms.
Research into indazole-based inhibitors has particularly focused on the tumor-associated transmembrane isoforms hCA IX and XII, which are validated antitumor drug targets. nih.gov A study on a series of indazole-3-carboxamide hybrids revealed potent, nanomolar-level inhibition against these specific isoforms. nih.gov For instance, certain triazole-bearing indazole-3-carboxamide derivatives demonstrated significant inhibitory activity against hCA IX, with Kᵢ values as low as 1.8 nM. nih.gov Notably, many of these compounds exhibited high selectivity for the tumor-associated isoforms over the cytosolic, off-target hCA I and II, which is a critical aspect of developing targeted cancer therapies. nih.gov
Other studies have shown that simpler 1H-indazole molecules can reduce the activity of cytosolic isoenzymes hCA I and hCA II, which are isolated from human erythrocytes. nih.gov These compounds were found to exhibit a noncompetitive inhibition mechanism. nih.gov The inhibitory potency varied based on the substitution pattern on the indazole ring, with bromine- and chlorine-substituted indazoles showing more potent effects. nih.gov The inhibition constants (Kᵢ) for these derivatives against hCA I and hCA II were in the millimolar range. nih.gov
The general mechanism for phenol-containing inhibitors, which is relevant to the subject compound, involves the inhibitor anchoring to the zinc-coordinated water molecule within the enzyme's active site via hydrogen bonds, without directly displacing the zinc-bound water molecule. nih.gov
Table 1: Inhibitory Activity of Indazole Analogs against Human Carbonic Anhydrase (hCA) Isoforms
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |
|---|---|---|---|---|
| 1H-Indazole derivatives | hCA I | 0.383 ± 0.021 to 2.317 ± 0.644 mM | Noncompetitive | nih.gov |
| 1H-Indazole derivatives | hCA II | 0.409 ± 0.083 to 3.030 ± 0.711 mM | Noncompetitive | nih.gov |
| Indazole-3-carboxamide hybrids (triazole series) | hCA IX | 1.8 nM, 2.0 nM, 2.3 nM | Not specified | nih.gov |
| Indazole-3-carboxamide hybrids (triazole series) | hCA XII | Sub-micromolar to high-nanomolar | Not specified | nih.gov |
DNA Gyrase Inhibition
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls DNA topology and is a validated target for antibacterial agents. nih.govacs.org Unlike fluoroquinolone antibiotics that target the GyrA subunit, a novel class of indazole derivatives has been discovered that inhibits the GyrB subunit (GyrB). nih.gov This offers a promising avenue for overcoming widespread fluoroquinolone resistance. nih.gov
These indazole-based inhibitors function by blocking the ATPase activity of the GyrB subunit, which is crucial for the enzyme's function in DNA supercoiling. acs.orgnih.gov The development of these compounds was guided by structure-based drug design, evolving from a pyrazolopyridone series to an indazole core to enhance cell penetration and improve physicochemical properties. nih.gov Thiazolylindazoles, in particular, have been identified as a well-established class of GyrB inhibitors. nih.gov
The optimization of this indazole series has led to the discovery of compounds with excellent enzymatic activity against GyrB and potent antibacterial activity against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains. nih.govacs.org
Table 2: Activity Profile of Indazole-Based DNA Gyrase Inhibitors
| Compound Class | Enzyme Target | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| Indazole derivatives (e.g., Thiazolylindazoles) | Bacterial DNA Gyrase Subunit B (GyrB) | Inhibition of the ATPase activity of the GyrB subunit, blocking ATP binding. | Excellent enzymatic and antibacterial activity against Gram-positive pathogens, including resistant strains like MRSA. | nih.govacs.org |
| Pyrazolopyridone precursor | Staphylococcus aureus (Sa) GyrB | Inhibition of ATPase activity. | Potent enzymatic activity (IC₅₀ < 8 nM) but lacked antibacterial activity due to poor cell penetration. | nih.gov |
Advanced Medicinal Chemistry and Ligand Design Principles for 2 1h Indazol 7 Ylamino Methyl Phenol Analogues
Rational Drug Design Approaches
Rational drug design for analogues of 2-[(1H-indazol-7-ylamino)methyl]phenol is a targeted approach that leverages an understanding of the molecular basis of a disease state to create specific and potent inhibitors. This strategy moves beyond traditional trial-and-error methods by focusing on the specific biological target, such as a protein kinase or enzyme, that the designed molecule is intended to modulate.
The design process often begins with the identification of a validated biological target. For indazole-containing compounds, kinases are a common target class due to the scaffold's ability to mimic the purine (B94841) core of ATP. The design of novel analogues involves modifying the core structure to enhance interactions with the target's binding site. For instance, in the rational design of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole were synthesized. nih.gov This approach involves structural optimization based on known FLT3 inhibitors to improve potency and selectivity. nih.gov
Key considerations in the rational design of this compound analogues include:
Target Selection: Identifying a clinically relevant biological target where the indazole scaffold can serve as a suitable pharmacophore.
Binding Site Analysis: Understanding the topology, polarity, and key amino acid residues of the target's active site to design molecules with complementary features.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenol (B47542) ring, the indazole core, and the linker to probe for interactions that increase binding affinity and biological activity.
Computational Modeling: Utilizing tools such as molecular docking and molecular dynamics simulations to predict binding modes and affinities of designed analogues, thereby prioritizing synthetic efforts.
An example of rational design can be seen in the development of multi-targeted kinase inhibitors. By analyzing the structural requirements for inhibiting kinases involved in both angiogenesis and tumorigenesis, such as ABL and SRC, 7-azaindole (B17877) derivatives (an isomer of indazole) have been rationally designed to achieve a broader spectrum of activity. nih.govresearchgate.net This principle can be applied to the this compound scaffold to develop focused multi-targeted agents.
Structure-Guided Drug Discovery and Lead Optimization
Structure-guided drug discovery (SGDD) is a powerful paradigm that relies on the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or cryo-electron microscopy, to guide the design and optimization of ligands. For analogues of this compound, SGDD can accelerate the journey from a preliminary hit to a clinical candidate with improved efficacy and selectivity.
The process of SGDD and lead optimization typically follows these steps:
Obtaining the Target Structure: The first step is to determine the high-resolution 3D structure of the target protein, often in complex with a known ligand or an initial fragment hit.
Analyzing the Binding Pocket: The structure reveals the precise interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Iterative Design and Synthesis: Medicinal chemists use this structural information to design new analogues with modifications aimed at strengthening existing interactions or forming new, favorable ones. For example, if a hydrophobic pocket is identified near the phenol ring, analogues with lipophilic substituents at that position can be synthesized.
Co-crystallization and Structural Analysis: The newly synthesized compounds are then co-crystallized with the target protein to experimentally verify the predicted binding mode and to provide further insights for the next round of design.
A practical application of this is seen in the optimization of 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov Structure-guided design, based on a lead compound, led to the synthesis of advanced compounds with significantly improved enzymatic and cellular activity. nih.gov Similarly, in the development of inhibitors for VIM-type metallo-β-lactamases, structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives was employed to enhance engagement with flexible loops in the active site. nih.gov
The following table illustrates hypothetical lead optimization data for a kinase inhibitor based on the this compound scaffold, guided by structural information.
| Compound | Modification on Phenol Ring | Modification on Indazole Ring | Kinase IC50 (nM) |
| Lead Compound | -OH | -H | 500 |
| Analogue 1 | -OCH3 | -H | 250 |
| Analogue 2 | -OH | 5-Cl | 100 |
| Analogue 3 | -OCH3 | 5-Cl | 50 |
Application of Bioisosterism for Enhanced Pharmacological Profiles
Bioisosterism is a strategy in medicinal chemistry used to design analogues by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic properties. The application of bioisosterism to this compound analogues can address liabilities associated with the core scaffold.
A significant challenge with phenolic compounds is their susceptibility to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance from the body. nih.gov The phenol group of the parent compound is a prime target for such metabolic processes. A key bioisosteric replacement for the phenol group is the indazole ring itself. nih.gov Studies have shown that replacing the phenol in potent GluN2B-selective NMDA receptor antagonists with an indazole moiety retains high affinity and activity while inhibiting glucuronidation. nih.gov This demonstrates that the indazole can act as a bioisostere for the phenol, maintaining the necessary interactions with the target while improving metabolic stability. nih.gov
Other potential bioisosteric replacements for the phenol group in this compound could include:
Other Heterocyclic Rings: A variety of five- and six-membered heterocyclic rings can mimic the hydrogen bonding and aromatic properties of the phenol group.
Phenylsulfonamides: These groups can also serve as non-classic bioisosteres for phenols.
Carboxylic Acid Surrogates: In cases where the acidic nature of the phenol is important, bioisosteres such as tetrazoles could be considered.
The indazole core itself can be subjected to bioisosteric modifications. For instance, replacing the carbon at certain positions with a nitrogen atom can lead to azaindazole derivatives, which can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to improved target engagement and selectivity. nih.govresearchgate.net
The following table presents some potential bioisosteric replacements for the phenol moiety and their intended effects.
| Original Group | Bioisosteric Replacement | Potential Advantage |
| Phenol (-OH) | Indazole | Reduced glucuronidation, improved metabolic stability. nih.gov |
| Phenol (-OH) | Phenylsulfonamide | Altered pKa, potential for new interactions. |
| Phenol (-OH) | Tetrazole | Mimics acidic proton, increased lipophilicity compared to carboxylic acid. |
Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-Based Drug Discovery (FBDD) is an alternative approach to high-throughput screening for identifying lead compounds. FBDD involves screening libraries of small, low-molecular-weight molecules (fragments) for weak but efficient binding to the target protein. These initial fragment hits are then grown, linked, or merged to generate more potent lead compounds.
The this compound scaffold is well-suited for FBDD approaches. The indazole and phenol moieties can be considered as individual fragments that can be identified through screening and then linked together.
A typical FBDD campaign for analogues of this scaffold would involve:
Fragment Screening: A library of fragments would be screened against the target protein using biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography to identify binders.
Hit Validation and Structural Characterization: The binding of the identified fragments is confirmed, and their binding mode is determined, preferably by obtaining a co-crystal structure.
Fragment Elaboration: The initial fragment hits are then optimized. This can be done by:
Fragment Growing: Adding functional groups to the fragment to form new interactions with the target.
Fragment Linking: Connecting two or more fragments that bind to adjacent sites in the target.
Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.
An example of FBDD in the context of the indazole scaffold is the discovery of novel inhibitors of Aurora kinases. nih.gov An in silico fragment-based approach was utilized to identify potent derivatives. nih.gov Similarly, a fragment-based, structure-assisted approach led to the discovery of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent inhibitors of phosphoinositide-dependent kinase-1 (PDK1). nih.govnih.gov This work resulted in the identification of compounds with IC50 values in the nanomolar range. nih.gov
The table below shows data for potent PDK1 inhibitors discovered through an FBDD approach, highlighting the effectiveness of this strategy.
| Compound | Target | IC50 (nM) |
| Compound 32 | PDK1 | 80 |
| Compound 35 | PDK1 | 94 |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel chemical entities that are likely to bind to a specific biological target. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for a molecule's biological activity.
For the this compound scaffold, a pharmacophore model can be generated based on the structure of a known active analogue in its bioactive conformation or from the structure of the target's binding site. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore features.
The process typically involves:
Pharmacophore Model Generation: Key chemical features are identified and mapped in 3D space. For the this compound scaffold, this would likely include a hydrogen bond donor/acceptor feature for the indazole N-H, an aromatic ring feature for the indazole, a hydrogen bond donor/acceptor for the phenol -OH, and another aromatic feature for the phenol ring.
Database Screening: The generated pharmacophore model is used to screen large compound databases, such as ZINC or ChEMBL, to retrieve molecules that fit the model.
Hit Filtering and Docking: The initial hits from the virtual screen are then filtered based on drug-like properties (e.g., Lipinski's rule of five) and subjected to molecular docking studies to predict their binding affinity and orientation within the target's active site.
Experimental Validation: The most promising candidates from the computational studies are then synthesized and tested experimentally to confirm their biological activity.
This approach has been successfully used in the design of various therapeutic agents. For example, a pharmacophore model was generated for biaryl methyl eugenol (B1671780) analogues to identify breast cancer invasion inhibitors. nih.gov A similar strategy can be applied to discover novel analogues of this compound with desired pharmacological profiles. Computational investigations of indazole scaffolds as tyrosine kinase inhibitors have also utilized these approaches to design new molecules with the pharmacophore characteristics of VEGFR-2 inhibitors.
Future Research Directions and Translational Perspectives
Development of Novel and Efficient Synthetic Pathways
The development of novel and efficient synthetic pathways is a cornerstone of medicinal chemistry, enabling the synthesis of compounds for biological evaluation and future development. For 2-[(1H-indazol-7-ylamino)methyl]phenol , future research could focus on establishing a robust and scalable synthetic route. Current methodologies for the synthesis of analogous N-aryl-1H-indazol-7-amines often involve multi-step processes.
Future synthetic explorations could include:
Greener Synthetic Approaches: The use of environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the synthesis.
One-Pot Syntheses: Designing a synthetic sequence where multiple reaction steps are carried out in a single reaction vessel, which can improve efficiency and reduce waste.
Flow Chemistry: Utilizing continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control for key synthetic steps.
A hypothetical, yet plausible, synthetic approach could involve the reductive amination of a suitably protected 7-amino-1H-indazole with 2-hydroxybenzaldehyde, followed by deprotection. The efficiency of this and other potential routes would need to be empirically determined and optimized.
| Potential Synthetic Strategy | Key Features | Areas for Optimization |
| Reductive Amination | Direct formation of the C-N bond | Choice of reducing agent, solvent, and reaction conditions to maximize yield and purity. |
| Buchwald-Hartwig Amination | Versatile for C-N bond formation | Catalyst and ligand screening, base, and solvent optimization. |
| Nucleophilic Aromatic Substitution | Applicable if a suitable leaving group is present | Substrate activation and reaction conditions to favor the desired substitution pattern. |
Identification of Undiscovered Biological Targets
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. Future research should aim to identify the specific biological targets of This compound .
Initial screening approaches could involve:
Broad-Based Phenotypic Screening: Assessing the compound's effect on various cell lines (e.g., cancer, inflammatory) to identify potential areas of biological activity.
Target-Based Screening: Testing the compound against a panel of known drug targets, such as a comprehensive kinase panel, to identify direct molecular interactions.
Chemoproteomics: Employing chemical probes derived from the parent compound to identify its binding partners in a cellular context.
Once a primary target or set of targets is identified, further validation studies would be necessary to confirm the biological relevance of the interaction.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. For This compound , these computational tools can be leveraged in several ways:
Predictive Modeling: AI/ML models can be trained on existing data for indazole derivatives to predict the potential biological activities, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel analogs.
De Novo Design: Generative AI models can design new indazole derivatives with optimized properties for a specific biological target. These models can explore a vast chemical space to propose novel structures that may not be intuitively obvious to a human chemist.
Synthesis Planning: Retrosynthetic AI algorithms can propose and evaluate potential synthetic routes, accelerating the process of chemical synthesis.
The integration of AI and ML would facilitate a more rapid and data-driven approach to optimizing the properties of This compound and its derivatives.
Exploration of Polypharmacology and Multi-Targeting Strategies
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The indazole scaffold is known to give rise to compounds with multi-targeting capabilities.
Future research on This compound should investigate its potential as a polypharmacological agent. This would involve:
Comprehensive Target Profiling: As mentioned in section 8.2, screening against a broad range of biological targets to build a complete interaction profile.
Systems Biology Analysis: Analyzing the compound's effects on cellular pathways and networks to understand the functional consequences of its multi-target interactions.
Structure-Based Design for Multi-Targeting: Intentionally designing derivatives that modulate a specific combination of targets to achieve a desired therapeutic effect.
A well-characterized polypharmacological profile could open up new therapeutic opportunities for this compound that might be missed by a single-target approach.
Preclinical Applications and Proof-of-Concept Studies
Following the identification of a promising biological target and the establishment of a viable synthetic route, preclinical studies would be essential to establish proof-of-concept for the therapeutic potential of This compound .
Key preclinical studies would include:
In Vitro Efficacy Models: Evaluating the compound's activity in relevant cell-based assays. For example, if a kinase target is identified, assessing its effect on cancer cell proliferation, migration, and invasion.
In Vivo Animal Models: Testing the compound's efficacy in animal models of disease. This would involve selecting an appropriate animal model that recapitulates key aspects of the human disease.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the compound's absorption, distribution, metabolism, and excretion in animal models, and correlating its concentration in the body with its biological effect.
The data from these preclinical studies would be critical for determining whether This compound or its optimized derivatives warrant further development towards clinical applications.
| Preclinical Study Type | Objective | Example Assays/Models |
| In Vitro Efficacy | To determine the biological effect in a controlled cellular environment. | Cell proliferation assays (e.g., MTT, CellTiter-Glo), migration assays (e.g., wound healing, Transwell), apoptosis assays (e.g., caspase activity, Annexin V staining). |
| In Vivo Efficacy | To assess the therapeutic effect in a living organism. | Xenograft models of cancer, inflammatory disease models (e.g., collagen-induced arthritis), neurodegenerative disease models. |
| Pharmacokinetics | To understand the disposition of the compound in the body. | Measurement of plasma and tissue concentrations over time following administration. |
| Pharmacodynamics | To link drug exposure to the biological response. | Measurement of target engagement or downstream biomarkers in tissues from treated animals. |
Q & A
Q. What are the common synthetic routes for 2-[(1H-indazol-7-ylamino)methyl]phenol, and what experimental parameters influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Mannich-type reactions : Reacting 1H-indazol-7-amine with a phenolic aldehyde derivative in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions.
- Schiff base formation : Condensation of 1H-indazol-7-amine with 2-hydroxybenzaldehyde, followed by reduction (e.g., NaBH₄) to stabilize the secondary amine linkage.
Q. Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/THF | Polar aprotic solvents enhance reactivity. |
| Temperature | 60–80°C | Higher temperatures accelerate condensation. |
| Catalyst | ZnCl₂ or HCl | Lewis acids improve electrophilicity. |
| Reaction Time | 12–24 hours | Prolonged time ensures completion. |
These methods are adapted from analogous imidazole and indazole syntheses .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the indazole ring, phenolic -OH, and methylene bridge. For example, the phenolic proton appears as a singlet at δ 9.8–10.2 ppm, while the methylene group resonates at δ 4.2–4.5 ppm .
- X-ray Crystallography : Single-crystal analysis resolves the planar indazole core and hydrogen-bonding interactions. Software like SHELXL refines atomic coordinates and thermal parameters .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 266.12).
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved during refinement?
Methodological Answer: Discrepancies often arise from disordered solvent molecules or thermal motion. To address this:
Cross-Validation : Use independent software (e.g., Olex2 vs. SHELXL) to refine the same dataset and compare results.
Twinned Data Handling : For non-merohedral twinning, employ the HKLF5 format in SHELXL to partition reflection data .
Hydrogen Bonding Constraints : Apply distance restraints (DFIX) for O–H⋯N interactions based on graph set analysis (e.g., R₂²(8) motifs) to stabilize refinement .
Example : A study resolved C–O bond length discrepancies (1.36 Å vs. 1.42 Å) by constraining hydrogen bonds to match theoretical values .
Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?
Methodological Answer: Apply graph set analysis (G. R. Desiraju, 1995) to classify hydrogen bonds into patterns (e.g., chains, rings):
Identify Donors/Acceptors : Use Mercury software to map O–H⋯N and N–H⋯O interactions.
Assign Graph Sets :
- D : Donor atom
- A : Acceptor atom
- n : Number of atoms in the pattern
Example: A cyclic R₂²(8) motif involves two donor and two acceptor atoms in an 8-membered ring .
Correlate with Stability : Stronger networks (e.g., 3D frameworks) correlate with higher melting points and lower solubility.
Q. What strategies optimize reaction conditions for scale-up synthesis while maintaining purity?
Methodological Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine formation during condensation).
- Workup Protocols :
- Liquid-liquid extraction (ethyl acetate/water) removes unreacted amines.
- Recrystallization (ethanol/water) eliminates byproducts like Schiff base oligomers.
Adapted from chlorination and imidazole synthesis workflows .
Q. How do substituents on the indazole ring influence the compound’s electronic properties?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals. Electron-withdrawing groups (e.g., -NO₂) lower the HOMO energy, reducing reactivity.
- Experimental Validation : Compare UV-Vis spectra (λₐᵦₛ) of derivatives. For example, a 7-fluoro substituent increases λₐᵦₛ by 15 nm due to enhanced conjugation .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data in different assay systems?
Methodological Answer:
- Assay-Specific Factors :
- Cellular vs. Enzymatic Assays : Membrane permeability (logP) affects cellular uptake. A logP > 2.5 enhances penetration but may reduce aqueous solubility.
- Buffer Conditions : Phosphate buffers stabilize phenolic -OH, while Tris buffers may chelate metal cofactors.
- Statistical Reconciliation : Apply ANOVA to compare IC₅₀ values across assays, adjusting for variance in replicate measurements.
Q. What precautions are critical for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
Tables for Key Data
Q. Table 1: Comparative Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Mannich Reaction | ZnCl₂ | Ethanol | 68 | 95% | |
| Schiff Base Reduction | None | THF | 52 | 89% |
Q. Table 2: Hydrogen Bonding Parameters
| Interaction Type | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| O–H⋯N | 2.65 | 155 | R₂²(8) |
| N–H⋯O | 2.78 | 145 | C(6) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
